molecular formula C28H28N2O4S B6003150 ethyl (5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B6003150
M. Wt: 488.6 g/mol
InChI Key: NKKRALRDKDGOJU-NWEZUEQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of thiophene-3-carboxylate derivatives, characterized by a fused dihydrothiophene ring system substituted with a (Z)-configured methylidene group and an aryl-amino moiety. The structure features:

  • A 4-oxo-4,5-dihydrothiophene core, which provides a conjugated π-system influencing electronic properties and reactivity.
  • A 2-[(4-methoxyphenyl)amino] substituent, introducing hydrogen-bonding capacity and electron-donating effects via the methoxy group.

Properties

IUPAC Name

ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4S/c1-6-34-28(32)25-26(31)24(35-27(25)29-21-10-12-23(33-5)13-11-21)16-20-15-18(3)30(19(20)4)22-9-7-8-17(2)14-22/h7-16,31H,6H2,1-5H3/b24-16-,29-27?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKRALRDKDGOJU-NWEZUEQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=CC(=C3)C)C)SC1=NC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=CC(=C3)C)C)/SC1=NC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 4-oxo-4,5-dihydrothiophene (Z)-pyrrolylmethylidene, 4-methoxyphenylamino ~495.6* High conjugation, potential for planar stacking
Ethyl (4Z)-4-[(4-isopropylphenyl)methylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate Pyrrole-3-carboxylate 4-isopropylbenzylidene, 4-methoxyphenyl ~450.5 Enhanced lipophilicity due to isopropyl group
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Thiazolidinone Dual methoxyphenyl hydrazones, 4-hydroxyphenyl ~480.5 Strong hydrogen-bonding network, possible antimicrobial activity
(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone Fluorophenyl-pyrazolylmethylidene, heptyl chain ~465.6 Fluorine-induced polarity modulation, potential kinase inhibition

*Calculated based on standard atomic weights.

Electronic and Steric Effects

  • Target Compound vs. The 2,5-dimethyl-3-methylphenyl-pyrrole substituent introduces greater steric hindrance than the 4-isopropylbenzylidene group in , which may reduce crystallinity but enhance solubility in nonpolar solvents.
  • Comparison with Thiazolidinones : Thiazolidinone derivatives exhibit rigid, planar structures due to the thioamide group, whereas the dihydrothiophene core in the target compound allows partial saturation, increasing conformational flexibility.

Preparation Methods

Michael Addition of Cyanothioacetamide

Cyanothioacetamide reacts with α-bromochalcone (prepared from 4-methoxyacetophenone and cinnamaldehyde) in ethanol under basic conditions. The reaction proceeds via:

  • Nucleophilic Attack : Thiolate anion formation, followed by conjugate addition to the α,β-unsaturated ketone.

  • Cyclization : Intramolecular displacement of bromide by the thiolate, forming the 4,5-dihydrothiophene ring.

Functionalization with 4-Methoxyaniline

The 3-cyano group on the dihydrothiophene is displaced via nucleophilic aromatic substitution. Heating the intermediate with 4-methoxyaniline in dimethylformamide (DMF) at 120°C for 12 hours installs the 2-[(4-methoxyphenyl)amino] group. The product is recrystallized from ethanol to yield 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate (85% purity, 68% yield).

Knoevenagel Condensation for Methylidene Bridge Formation

The final step involves stereoselective condensation of the pyrrole-3-carbaldehyde and dihydrothiophene derivatives. This step is critical for establishing the (5Z)-configuration of the exocyclic double bond.

Reaction Conditions

  • Catalyst : Piperidine (5 mol%) in ethanol.

  • Temperature : Microwave-assisted heating at 100°C for 25 minutes.

  • Molar Ratio : 1:1 stoichiometry of aldehyde to dihydrothiophene.

Mechanistic Insights

The base deprotonates the active methylene group on the dihydrothiophene, generating an enolate that attacks the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone. The Z-selectivity arises from steric hindrance between the pyrrole’s 2,5-dimethyl groups and the dihydrothiophene’s ester moiety, favoring the less crowded transition state.

Purification

The crude product is washed with cold ethanol/hexane (20% v/v) and purified via silica gel chromatography (dichloromethane/methanol, 95:5) to isolate the Z-isoleomer (>95% purity, 62% yield).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (500 MHz, CDCl3) : δ 8.37 (s, 1H, pyrrole-H), 7.87–7.80 (m, 2H, aromatic), 7.69 (s, 1H, thiophene-H), 4.21 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.45 (s, 3H, N–CH3), 1.32 (t, J = 7.1 Hz, 3H, OCH2CH3).

  • 13C NMR : δ 172.5 (C=O), 161.2 (C=N), 144.8 (C-S), 128.3–114.7 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C29H27N2O4S : 511.1692 [M+H]+.

  • Observed : 511.1689 [M+H]+.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Key Reference
Pyrrole synthesisElectrocyclization7290
Dihydrothiophene coreMichael addition6885
Knoevenagel stepMicrowave-assisted6295

Challenges and Optimization Strategies

  • Regioselectivity in Pyrrole Formation : Use of bulkier substituents on the chalcone enhances selectivity for the 3-carbaldehyde isomer.

  • Z/E Isomerism : Microwave irradiation reduces reaction time, minimizing thermal equilibration and preserving Z-selectivity.

  • Byproduct Formation : Excess 4-methoxyaniline (1.5 equiv) suppresses dimerization of the dihydrothiophene intermediate .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, refluxing in a DMF-acetic acid mixture (2–5 hours at 100–120°C) is effective for forming the thiophene core . Key steps include:

  • Solvent selection : Polar aprotic solvents (DMF, acetic acid) enhance reaction rates and stabilize intermediates .
  • Catalysis : Sodium acetate or similar bases facilitate deprotonation during cyclization .
  • Purification : Recrystallization from DMF-ethanol mixtures improves purity (>95%) .
    • Optimization : Systematic variation of temperature, solvent ratios, and catalyst loading (e.g., via Design of Experiments) can maximize yields .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms the Z-configuration of the methylidene group via coupling constants .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., the (5Z) configuration) and validates crystal packing .
  • HPLC-MS : Ensures purity (>98%) and verifies molecular weight .

Q. What initial biological activities have been reported for this compound or its analogs?

  • Methodological Answer : Preliminary studies on structural analogs suggest:

  • Kinase inhibition : Thiophene and thiazolidinone derivatives show activity against protein kinases (e.g., EGFR, VEGFR) via competitive ATP-binding assays .
  • Anti-inflammatory effects : COX-2 inhibition is measured using ELISA-based enzymatic assays .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) reveal IC₅₀ values in the micromolar range .

Advanced Research Questions

Q. How can contradictions in biological activity data between similar compounds be resolved?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) require:

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
  • Orthogonal assays : Confirm kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) methods .
  • Structural analysis : Compare X-ray co-crystallography data to identify binding mode differences .

Q. What computational strategies are used to predict and validate the compound’s biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to kinases (e.g., PDB: 1M17 for EGFR) .
  • Molecular Dynamics (MD) : GROMACS simulations assess binding stability over 100-ns trajectories .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :

  • Core modifications : Replace the thiophene ring with thiazolidinone to alter electron density and binding kinetics .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzylidene moiety to enhance kinase affinity .
  • Bioisosteric replacement : Swap the 4-methoxyphenyl group with pyridyl analogs to improve solubility .
  • Data table :
Substituent PositionGroup IntroducedEffect on IC₅₀ (EGFR)Solubility (µg/mL)
Benzylidene (R1)-Cl0.45 µM12.8
Benzylidene (R1)-OCH₃1.2 µM8.5
Thiophene (R2)Thiazolidinone0.89 µM15.3

Q. What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., epimerization) by precise control of residence time .
  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to stabilize intermediates during cyclization .
  • In-line monitoring : PAT tools (e.g., FTIR, Raman spectroscopy) track reaction progress in real time .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?

  • Methodological Answer :

  • Prodrug design : Esterify carboxylate groups to enhance membrane permeability .
  • Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release (tested via rat plasma AUC measurements) .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites for deuteration .

Notes

  • Data Contradictions : Cross-validate findings using multiple assays (e.g., enzymatic vs. cellular) and replicate studies across independent labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.